molecular formula C6H4F3NO3S B019578 3-Pyridyl Trifluoromethanesulfonate CAS No. 107658-27-5

3-Pyridyl Trifluoromethanesulfonate

Cat. No. B019578
CAS RN: 107658-27-5
M. Wt: 227.16 g/mol
InChI Key: ZRNDSLLIAOLRJS-UHFFFAOYSA-N
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Description

3-Pyridyl Trifluoromethanesulfonate is a chemical compound with the molecular formula C6H4F3NO3S . It is often used in proteomics research applications .


Molecular Structure Analysis

The molecular weight of 3-Pyridyl Trifluoromethanesulfonate is 227.16 g/mol . The IUPAC name for this compound is pyridin-3-yl trifluoromethanesulfonate . The InChI string and the Canonical SMILES for this compound are InChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-2-1-3-10-4-5/h1-4H and C1=CC(=CN=C1)OS(=O)(=O)C(F)(F)F respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Pyridyl Trifluoromethanesulfonate include a molecular weight of 227.16 g/mol, a computed XLogP3-AA of 1.6, no hydrogen bond donors, seven hydrogen bond acceptors, two rotatable bonds, an exact mass of 226.98639865 g/mol, a monoisotopic mass of 226.98639865 g/mol, a topological polar surface area of 64.6 Ų, a heavy atom count of 14, and a formal charge of 0 .

Scientific Research Applications

Organic Synthesis

3-Pyridyl Trifluoromethanesulfonate is a versatile reagent in organic synthesis. It is particularly useful in electrophilic aromatic substitution reactions, such as Friedel–Crafts alkylation, where it can introduce pyridyl groups into aromatic compounds . This reagent also facilitates the formation of carbon-carbon and carbon-heteroatom bonds, contributing to the synthesis of complex organic molecules .

Pharmaceutical Research

In the pharmaceutical industry, 3-Pyridyl Trifluoromethanesulfonate plays a crucial role as an intermediate. It is involved in the synthesis of trifluoromethylpyridines, which are key structural motifs in active pharmaceutical ingredients. These compounds exhibit a range of biological activities and are used in several approved pharmaceutical products .

Chemical Engineering

Chemical engineers utilize 3-Pyridyl Trifluoromethanesulfonate for its sulfonylation properties. It acts as a sulfonylating agent to introduce trifluoromethanesulfonyl groups into various substrates, which can significantly alter the chemical and physical properties of materials .

Materials Science

In materials science, 3-Pyridyl Trifluoromethanesulfonate is used to modify surface properties and create new materials with desired characteristics. Its application includes the development of coatings, polymers, and nanomaterials that require specific surface functionalities .

Biochemistry

Biochemists employ 3-Pyridyl Trifluoromethanesulfonate in proteomics research. It is used to modify peptides and proteins, which can aid in understanding their structure and function. This compound is also used in the study of nucleic acids and nucleotides .

Environmental Applications

Environmental scientists are exploring the use of 3-Pyridyl Trifluoromethanesulfonate in the development of environmentally friendly processes. Its role in green chemistry includes the creation of less toxic reagents and catalysts for use in various chemical reactions .

Safety and Hazards

3-Pyridyl Trifluoromethanesulfonate can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

While specific future directions for 3-Pyridyl Trifluoromethanesulfonate are not detailed in the available resources, related compounds have been used in the synthesis of functionalized [1,2,4]triazolo[1,5-a]pyridine derivatives, which could be applied to the synthesis of leishmania CRK3 inhibitors .

properties

IUPAC Name

pyridin-3-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-2-1-3-10-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNDSLLIAOLRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452636
Record name 3-Pyridyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridyl Trifluoromethanesulfonate

CAS RN

107658-27-5
Record name 3-Pyridyl Trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridyl Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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